1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde

Hammett constants electronic effects SAR

Undefined-purity aldehyde building blocks undermine reproducibility in automated parallel synthesis. 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde (CAS 175136-79-5) eliminates this with verified ≥95% purity and symmetrical 3,5-dichloro substitution that avoids regioisomeric byproducts during downstream functionalization. • 3,5-DiCl motif (Σσₘ≈0.74) enhances electrophilicity for covalent cysteine targeting. • CNS-compatible (TPSA 22 Ų, LogP 3.4) supports brain-penetrant inhibitor design. • Verified purity ensures reproducible SAR in automated synthesis.

Molecular Formula C11H7Cl2NO
Molecular Weight 240.08 g/mol
CAS No. 175136-79-5
Cat. No. B061418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde
CAS175136-79-5
Molecular FormulaC11H7Cl2NO
Molecular Weight240.08 g/mol
Structural Identifiers
SMILESC1=CN(C(=C1)C=O)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C11H7Cl2NO/c12-8-4-9(13)6-11(5-8)14-3-1-2-10(14)7-15/h1-7H
InChIKeyGNBDQGBCNPLAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde – Overview


1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic aldehyde featuring a pyrrole ring N-substituted with a 3,5-dichlorophenyl group and a formyl moiety at the 2-position. Its molecular formula is C₁₁H₇Cl₂NO (MW 240.08 g/mol) [1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical development, where its aldehyde group allows condensation, reduction, and cross-coupling transformations, while the electron-withdrawing dichlorophenyl ring modulates reactivity and lipophilicity [1].

Why Generic Analogs Cannot Substitute


Although many 1-aryl-pyrrole-2-carbaldehyde analogs exist, the 3,5-dichlorophenyl substitution pattern imparts a unique combination of electronic and steric properties that cannot be reproduced by mono-halogenated or non-halogenated derivatives. The two chlorine atoms in meta positions create a symmetrical, strongly electron-withdrawing environment (Σσₘ ≈ 0.74) [1] that significantly lowers the electron density on the pyrrole ring and the aldehyde carbonyl, altering reaction rates, regioselectivity, and downstream biological target engagement. Empirically, this leads to measurable differences in lipophilicity (XLogP3-AA = 3.4) and hydrogen-bonding capacity relative to analogs, which directly impact membrane permeability, protein binding, and synthetic tractability [2]. In addition, the compound is supplied with tightly controlled purity specifications (95–97%) that ensure reproducible reactivity in parallel synthesis arrays, whereas generic alternatives often lack such verified quality certificates . The quantitative evidence below substantiates why this compound, and not a close analog, should be the preferred choice for structure–activity relationship (SAR) campaigns and scale-up processes.

Head-to-Head Comparison with Analogs


Electron-Withdrawing Effect vs. Analogs

The symmetrical 3,5-dichlorophenyl substitution exerts a significantly stronger electron-withdrawing effect (Σσₘ = 0.74) compared to the most common analog, 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde (σₚ = 0.23), or the unsubstituted 1-phenyl analog (σ = 0.00) [1]. This 3.2-fold increase in electron deficiency reduces the electron density on the pyrrole ring and the aldehyde carbonyl, altering the electrophilicity of the formyl group and the oxidative stability of the heterocycle.

Hammett constants electronic effects SAR

Lipophilicity Differentiation

The computed XLogP3-AA for 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is 3.4 [1], which is approximately 1.0–1.5 log units higher than the unsubstituted 1-phenyl analog (estimated XLogP ≈ 2.0–2.5 based on structural contribution methods). This increase reflects the contribution of two chlorine atoms (π = +0.71 each) to the overall hydrophobicity.

Lipophilicity ADME drug-likeness

Purity Consistency

Commercially available 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde is supplied with a minimum purity of 95% (AKSci) or 97% (Thermo Scientific Maybridge) , verified by HPLC or NMR. In contrast, many close analogs (e.g., 1-(3,4-dichlorophenyl)- or 1-(2,4-dichlorophenyl)-pyrrole-2-carbaldehydes) are offered at lower purity grades (90–93%) or only through custom synthesis with variable batch-to-batch consistency.

Purity specification quality control SAR reproducibility

CNS Permeability Profile

The compound exhibits a TPSA of 22 Ų with 1 hydrogen bond acceptor (the aldehyde oxygen) and 0 hydrogen bond donors [1]. This profile places it well below the commonly cited CNS drug threshold of TPSA < 60–70 Ų, suggesting favorable passive blood–brain barrier penetration. The 1-(4-chlorophenyl) analog has an identical TPSA but differs in LogP, while the unsubstituted analog shares the same TPSA but lacks the chlorine-mediated electronic effects.

TPSA CNS drug design physicochemical properties

Recommended Application Scenarios


CNS-Penetrant Covalent Inhibitor Libraries

The compound's low TPSA (22 Ų), zero H-bond donors, and favorable LogP (3.4) [1] make it an ideal aldehyde warhead for designing brain-penetrant covalent inhibitors targeting kinases or proteases. Its strong electron-withdrawing 3,5-dichlorophenyl group enhances the electrophilicity of the aldehyde, enabling selective reaction with catalytic cysteines while minimizing off-target reactivity.

Parallel Synthesis of Compound Libraries

The verified purity of 95–97% from multiple vendors [1] ensures consistent reactivity in automated parallel synthesis platforms. The symmetrical dichloro substitution avoids regioisomeric byproducts during subsequent functionalization (e.g., Vilsmeier–Haack, Grignard additions), a distinct advantage over unsymmetrical analogs (e.g., 3,4-dichloro) that can give rise to positional isomer mixtures.

Agrochemical Fungicide Intermediate

Patents on 3,5-dichlorophenyl compounds as plant fungicides (e.g., US3925554A) [1] demonstrate that the 3,5-dichlorophenyl motif confers potent antifungal activity against Sclerotinia, Rhizoctonia, and Botrytis spp. The aldehyde group of the target compound serves as a flexible handle for further elaboration into oxime ethers, hydrazones, or reduced alcohol intermediates, enabling rapid diversification in agrochemical lead optimization programs.

SAR Studies on Pyrrole Antimicrobials

The 3,5-dichlorophenyl substitution pattern has been associated with enhanced antimicrobial activity in pyrrole derivatives. By using this compound as a central building block, medicinal chemistry teams can systematically vary the aldehyde-derived substituent while maintaining the proven bioactive dichlorophenyl pharmacophore, as supported by the electron-withdrawing and lipophilicity advantages quantified in Section 3.

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